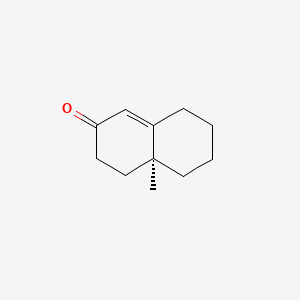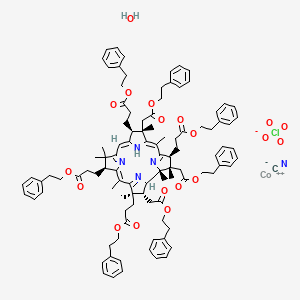
Nitrite-ionophore i
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitrite-ionophore I, also known as cyanoaqua-cobyrinic acid heptakis (2-phenylethyl ester), is a specialized compound used primarily in the field of analytical chemistry. It is a type of ionophore, which means it facilitates the transport of specific ions across lipid membranes. This compound is particularly effective in the selective detection of nitrite ions, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nitrite-ionophore I involves several steps, starting with the preparation of the cobyrinic acid core. This core is then esterified with 2-phenylethyl groups. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the ester bonds. The process often involves the use of catalysts to speed up the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that can maintain the necessary conditions for the synthesis. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Nitrite-ionophore I undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might produce a more oxidized form of the ionophore, while reduction could yield a more reduced form
科学的研究の応用
Chemistry
In chemistry, nitrite-ionophore I is used in the development of ion-selective electrodes, which are crucial for the detection and measurement of nitrite ions in various samples. These electrodes are used in environmental monitoring, food safety testing, and industrial processes.
Biology
In biological research, this compound helps in studying the role of nitrite ions in cellular processes. It is used in experiments to understand how nitrite ions affect cellular metabolism and signaling pathways.
Medicine
In medicine, this compound is explored for its potential in diagnostic applications. It can be used to develop sensors that detect nitrite levels in biological fluids, which can be indicative of certain medical conditions.
Industry
Industrially, this compound is used in the production of sensors and analytical devices. These devices are employed in various sectors, including environmental monitoring, food safety, and chemical manufacturing.
作用機序
Nitrite-ionophore I functions by selectively binding to nitrite ions and facilitating their transport across lipid membranes. This process involves the formation of a complex between the ionophore and the nitrite ion, which is then transported through the membrane. The molecular targets include nitrite ions, and the pathways involved are those related to ion transport and membrane permeability.
類似化合物との比較
Similar Compounds
- Nitrite-ionophore II
- Nitrite-ionophore III
- Nitrite-ionophore VI
Uniqueness
Compared to other similar compounds, nitrite-ionophore I is unique in its high selectivity and efficiency in transporting nitrite ions. Its specific structure allows for a strong and selective binding to nitrite ions, making it more effective in applications requiring precise detection and measurement of these ions.
Conclusion
This compound is a versatile and valuable compound in various scientific and industrial fields. Its ability to selectively transport nitrite ions makes it essential in the development of analytical devices and sensors. The compound’s unique properties and effectiveness set it apart from other similar ionophores, highlighting its importance in research and industry.
特性
分子式 |
C102H118ClCoN5O19 |
|---|---|
分子量 |
1812.4 g/mol |
IUPAC名 |
cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate |
InChI |
InChI=1S/C101H116N4O14.CN.ClHO4.Co.H2O/c1-70-92-80(45-48-86(107)114-60-52-73-32-18-10-19-33-73)97(3,4)84(103-92)67-83-79(44-47-85(106)113-59-51-72-30-16-9-17-31-72)99(6,68-90(111)118-64-56-77-40-26-14-27-41-77)95(102-83)71(2)93-81(46-49-87(108)115-61-53-74-34-20-11-21-35-74)100(7,69-91(112)119-65-57-78-42-28-15-29-43-78)101(8,105-93)96-82(66-89(110)117-63-55-76-38-24-13-25-39-76)98(5,94(70)104-96)58-50-88(109)116-62-54-75-36-22-12-23-37-75;1-2;2-1(3,4)5;;/h9-43,67,79-82,96,102H,44-66,68-69H2,1-8H3;;(H,2,3,4,5);;1H2/q;-1;;+2;/p-1/b83-67-,92-70-,95-71-;;;;/t79-,80-,81-,82+,96?,98-,99+,100+,101+;;;;/m1..../s1 |
InChIキー |
UONHCVYLDTWLAR-JXHUONGFSA-M |
異性体SMILES |
C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=NC([C@@H]([C@@]4(C)CCC(=O)OCCC5=CC=CC=C5)CC(=O)OCCC6=CC=CC=C6)[C@]7([C@@]([C@@H](C1=N7)CCC(=O)OCCC8=CC=CC=C8)(C)CC(=O)OCCC9=CC=CC=C9)C)/C)/[C@H](C3(C)C)CCC(=O)OCCC1=CC=CC=C1)/N2)CCC(=O)OCCC1=CC=CC=C1)(C)CC(=O)OCCC1=CC=CC=C1.[C-]#N.O.[O-]Cl(=O)(=O)=O.[Co+2] |
正規SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)OCCC6=CC=CC=C6)CC(=O)OCCC7=CC=CC=C7)(C(C4CCC(=O)OCCC8=CC=CC=C8)(C)CC(=O)OCCC9=CC=CC=C9)C)C)N3)(C)CC(=O)OCCC1=CC=CC=C1)CCC(=O)OCCC1=CC=CC=C1)(C)C)CCC(=O)OCCC1=CC=CC=C1.[C-]#N.O.[O-]Cl(=O)(=O)=O.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




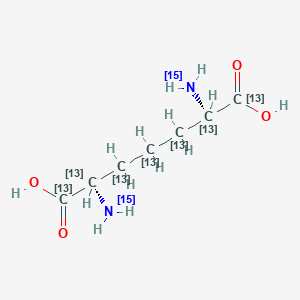
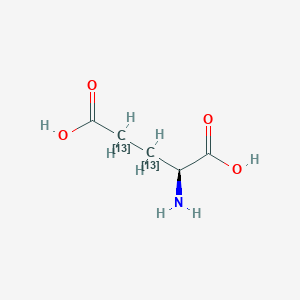
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
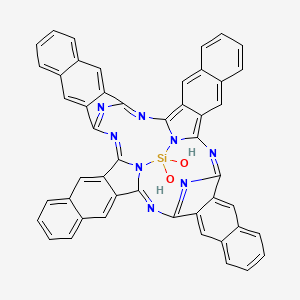
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)


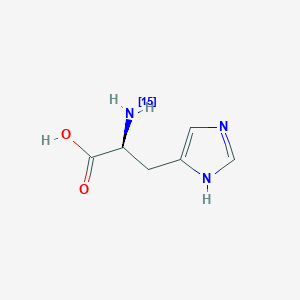

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

